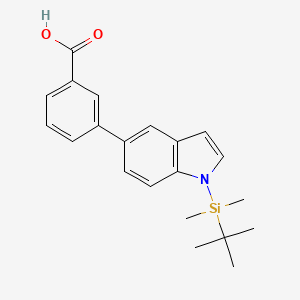

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

Description

Properties

IUPAC Name |

3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCXDRSFKQAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681828 | |

| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-08-1 | |

| Record name | 3-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid, a key intermediate in pharmaceutical research and drug development. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by practical insights for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily owing to the presence of the indole nucleus, a privileged scaffold found in numerous biologically active compounds.[1] The strategic placement of the benzoic acid moiety at the 5-position of the indole ring allows for diverse functionalization and derivatization, making it a crucial component in the synthesis of targeted therapeutics. This guide outlines a robust and reproducible three-step synthetic route, commencing with the protection of the indole nitrogen, followed by a palladium-catalyzed cross-coupling reaction, and culminating in the hydrolysis of an ester to the desired carboxylic acid.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a convergent approach, which involves the strategic formation of the key biaryl C-C bond via a Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction allows for the efficient coupling of an organoboron compound with an organic halide.[1][2]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

PART 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Tert-butyldimethylsilyl)-5-bromo-1H-indole

Rationale: The protection of the indole nitrogen with a tert-butyldimethylsilyl (TBS) group is a critical initial step. The acidic N-H proton of the indole can interfere with the subsequent Suzuki-Miyaura coupling reaction by reacting with the basic conditions, potentially leading to side reactions and reduced yields.[3] The TBS group is a robust protecting group that is stable under the basic conditions of the coupling reaction and can be readily removed under acidic or fluoride-mediated conditions if necessary.[4][5] The use of sodium hydride, a strong, non-nucleophilic base, ensures efficient deprotonation of the indole nitrogen to form the corresponding anion, which then reacts with tert-butyldimethylsilyl chloride.[6]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Bromoindole | 196.04 | 5.00 g | 25.5 | 1.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.22 g | 30.6 | 1.2 |

| Tert-butyldimethylsilyl chloride (TBSCl) | 150.72 | 4.24 g | 28.1 | 1.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |

Protocol:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (5.00 g, 25.5 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until the 5-bromoindole is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.22 g, 30.6 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the indolide anion is typically accompanied by the evolution of hydrogen gas.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (4.24 g, 28.1 mmol) in anhydrous DMF (10 mL) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(tert-butyldimethylsilyl)-5-bromo-1H-indole as a colorless oil.

Step 2: Synthesis of Methyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-5-yl)benzoate

Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[1][2] In this step, the N-TBS protected 5-bromoindole is coupled with 3-(methoxycarbonyl)phenylboronic acid. The use of a palladium catalyst, such as palladium(II) acetate, in combination with a suitable phosphine ligand, like SPhos, is crucial for the catalytic cycle.[1] A base, such as potassium carbonate, is required to facilitate the transmetalation step of the catalytic cycle.[1] The reaction is typically carried out in a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-(Tert-butyldimethylsilyl)-5-bromo-1H-indole | 310.29 | 5.00 g | 16.1 | 1.0 |

| 3-(Methoxycarbonyl)phenylboronic acid | 179.99 | 3.48 g | 19.3 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.036 g | 0.161 | 0.01 |

| SPhos | 410.53 | 0.132 g | 0.322 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.68 g | 48.3 | 3.0 |

| Acetonitrile | 41.05 | 40 mL | - | - |

| Water | 18.02 | 10 mL | - | - |

Protocol:

-

In a reaction vessel, combine 1-(tert-butyldimethylsilyl)-5-bromo-1H-indole (5.00 g, 16.1 mmol), 3-(methoxycarbonyl)phenylboronic acid (3.48 g, 19.3 mmol), and potassium carbonate (6.68 g, 48.3 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.036 g, 0.161 mmol) and SPhos (0.132 g, 0.322 mmol) in acetonitrile (10 mL).

-

Add the catalyst solution to the reaction vessel containing the solids.

-

Add the remaining acetonitrile (30 mL) and water (10 mL) to the reaction mixture.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Seal the reaction vessel and heat the mixture to 80 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-5-yl)benzoate as a solid.

Step 3: Synthesis of this compound

Rationale: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is a common and effective method for this transformation.[7][8] The reaction is typically carried out using a strong base, such as sodium hydroxide, in a mixture of an alcohol and water. The alcohol helps to solubilize the ester, while the water is necessary for the hydrolysis reaction. An acidic workup is required to protonate the carboxylate salt and precipitate the final carboxylic acid product. The N-TBS group is generally stable to these conditions, though prolonged reaction times or high temperatures should be avoided to minimize potential cleavage.[9][10]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Methyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-5-yl)benzoate | 367.54 | 5.00 g | 13.6 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.09 g | 27.2 | 2.0 |

| Methanol | 32.04 | 40 mL | - | - |

| Water | 18.02 | 10 mL | - | - |

| Hydrochloric Acid (1M aq.) | 36.46 | As needed | - | - |

Protocol:

-

Dissolve methyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-5-yl)benzoate (5.00 g, 13.6 mmol) in methanol (40 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.09 g, 27.2 mmol) in water (10 mL).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.[11][12][13]

PART 2: Mechanistic Insights

A deeper understanding of the key reaction mechanism enhances the ability to troubleshoot and optimize the synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (N-TBS-5-bromoindole) to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the organoboron reagent (3-(methoxycarbonyl)phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Conclusion

This in-depth technical guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers and scientists in drug development can confidently and efficiently produce this valuable intermediate for their research endeavors. The provided protocols are designed to be self-validating, with clear explanations for each step, empowering the user to adapt and optimize the synthesis as needed.

References

-

The Chemistry Laboratory Series. (2024, April 12). The Recrystallization of Impure Benzoic Acid [Video]. YouTube. [Link]

-

All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

-

Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

-

The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid. This molecule is a significant heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the development of novel therapeutic agents. Its structure, combining a protected indole moiety with a benzoic acid functional group, offers a versatile platform for the synthesis of complex organic molecules. This document details a representative synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, discusses its physicochemical and spectroscopic properties, and explores its reactivity and applications, particularly in the context of drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, a bifunctional organic compound, has garnered interest in the field of medicinal chemistry due to the prevalence of both the indole and benzoic acid scaffolds in a wide array of pharmacologically active molecules. The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The benzoic acid moiety provides a handle for further functionalization, such as amidation or esterification, enabling the exploration of diverse chemical space and the modulation of pharmacokinetic and pharmacodynamic properties.

The incorporation of a tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen is a strategic choice in multi-step syntheses. It prevents unwanted side reactions of the N-H proton, which is acidic and nucleophilic, and enhances the solubility of the indole intermediate in organic solvents. This guide will delve into the synthesis of this valuable intermediate, its key chemical characteristics, and its utility in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point and solubility are predicted based on the constituent functional groups and may vary based on experimental conditions and purity.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1228957-08-1 | [1] |

| Molecular Formula | C₂₁H₂₅NO₂Si | [1] |

| Molecular Weight | 351.52 g/mol | - |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not available (Predicted to be a high-melting solid) | - |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | - |

| pKa | Predicted to be around 4-5 (due to the carboxylic acid group) | - |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and widely employed method for the synthesis of biaryl compounds, such as the target molecule, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound points to two key precursors:

-

[1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid (or its corresponding boronate ester)

-

A 3-halobenzoic acid derivative , such as methyl 3-bromobenzoate.

The use of a methyl ester of the benzoic acid is often preferred in Suzuki couplings to avoid potential complications with the free carboxylic acid. The final product is then obtained by a subsequent hydrolysis of the ester.

Experimental Protocol (Representative)

The following is a representative, two-step protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling and hydrolysis procedures.

Step 1: Synthesis of Methyl 3-(1-(tert-butyldimethylsilyl)-1H-indol-5-yl)benzoate

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid (1.0 eq), methyl 3-bromobenzoate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-12 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified methyl ester from Step 1 in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.

-

Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Reaction: Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up and Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like hexane to remove any non-polar impurities. Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Benzoic Acid Ring): Expect a set of multiplets in the range of 7.5-8.5 ppm. The proton ortho to the carboxylic acid will be the most downfield.

-

Aromatic Protons (Indole Ring): Expect signals for the indole protons in the range of 6.5-7.8 ppm. The H2 and H3 protons of the indole will appear as doublets around 6.5 and 7.3 ppm, respectively.

-

TBS Group Protons: A singlet at approximately 1.0 ppm integrating to 9 protons for the tert-butyl group, and a singlet around 0.6 ppm integrating to 6 protons for the two methyl groups on the silicon atom.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal around 167-172 ppm for the carboxylic acid carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).

-

TBS Group Carbons: Signals for the tert-butyl quaternary carbon around 26 ppm and the methyl carbons around -4 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the TBS group just below 3000 cm⁻¹.

-

Si-C Stretch: Characteristic absorptions for the Si-C bond may be observed in the fingerprint region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 350.5. In positive ion mode, the [M+H]⁺ peak would be at m/z 352.5.

Chemical Reactivity and Applications

Reactivity of the Functional Groups

-

Carboxylic Acid: This group can readily undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amidation: Reaction with an amine, typically activated with a coupling agent (e.g., EDC, HOBt).

-

Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.

-

-

TBS-Protected Indole:

-

Deprotection: The TBS group is labile under acidic conditions (e.g., HCl in an organic solvent) or with a fluoride source such as tetrabutylammonium fluoride (TBAF). This reveals the N-H of the indole for further functionalization.

-

Electrophilic Aromatic Substitution: The indole ring, even when protected, can undergo electrophilic substitution, although the reactivity is modulated by the silyl group.

-

Applications in Drug Discovery

The structural motif of an indole linked to a benzoic acid is a common feature in a variety of biologically active molecules. This intermediate can serve as a starting point for the synthesis of compounds targeting a range of biological targets. For instance, indole and benzoic acid derivatives have been investigated for their potential as:

-

Anticancer agents

-

Anti-inflammatory agents

-

Enzyme inhibitors , such as inhibitors of cytosolic phospholipase A2α (cPLA2α)

The ability to easily modify the carboxylic acid group and deprotect the indole nitrogen allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The presence of two key functional groups—a protected indole and a carboxylic acid—provides orthogonal handles for further chemical elaboration, making it an ideal scaffold for the construction of complex molecular architectures and for the exploration of new therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential, serving as a valuable resource for researchers in the field.

References

-

MOLBASE. This compound. Available from: [Link]

-

eChemHub. This compound. Available from: [Link]

-

PubChem. [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid. Available from: [Link]

-

MDPI. Indolylboronic Acids: Preparation and Applications. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available from: [Link]

- Google Patents. Process for synthesizing p-tert-butylbenzoic acid.

-

MDPI. 3-[(1H-Benzo[d][1][2][3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Available from: [Link]

- Google Patents. Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

Sources

The Indole Nucleus and the TBDMS Shield: A Senior Application Scientist's Guide to Tert-butyldimethylsilyl Protection

Introduction: The Strategic Imperative of Indole Nitrogen Protection

The indole scaffold is a privileged heterocyclic motif, forming the core of a multitude of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile building block in drug discovery and development. However, the reactivity of the indole nitrogen's N-H bond presents a significant challenge in multi-step syntheses. Unprotected, this site can undergo undesired side reactions, including deprotonation by strong bases, alkylation, or acylation, thereby compromising reaction yields and purity. Strategic protection of the indole nitrogen is therefore a critical consideration for any synthetic campaign involving this important heterocycle.

Among the arsenal of nitrogen protecting groups, the tert-butyldimethylsilyl (TBDMS or TBS) group offers a unique combination of stability, mild introduction and removal conditions, and steric bulk that can influence the regioselectivity of subsequent reactions. This in-depth technical guide provides a comprehensive overview of the TBDMS protection of the indole nitrogen, drawing upon established methodologies and field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The TBDMS Group: A Balance of Steric Hindrance and Controlled Lability

The utility of the TBDMS group stems from the steric bulk of the tert-butyl moiety, which shields the silicon atom from nucleophilic attack, rendering the N-Si bond significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers. This enhanced stability allows the TBDMS group to withstand a wide range of reaction conditions, including exposure to many nucleophilic and basic reagents, as well as some oxidizing and reducing agents.[1]

Despite its robustness, the TBDMS group can be selectively cleaved under specific and mild conditions, most commonly using a source of fluoride ions or under certain acidic conditions. This controlled lability is a key advantage, enabling its removal without affecting other sensitive functional groups that may be present in a complex molecule.

Protecting the Indole Nitrogen: Methodologies and Mechanistic Insights

The introduction of the TBDMS group onto the indole nitrogen can be achieved through several methods. The choice of method is often dictated by the substrate's sensitivity to strong bases and the desired reaction scale.

Method 1: Deprotonation followed by Silylation (for base-stable substrates)

This classic and highly effective method involves the initial deprotonation of the indole N-H with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate the indolide anion. This highly nucleophilic anion then readily reacts with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the N-TBDMS indole.[2]

Mechanism of Protection (Deprotonation Pathway):

The reaction proceeds in two distinct steps:

-

Deprotonation: The strong base (n-BuLi) abstracts the acidic proton from the indole nitrogen, forming the resonance-stabilized indolide anion and butane.

-

Silylation: The nucleophilic nitrogen of the indolide anion attacks the electrophilic silicon atom of TBDMS-Cl, displacing the chloride ion to form the N-Si bond.

Caption: Workflow for TBDMS protection of indole via deprotonation.

Experimental Protocol: N-tert-butyldimethylsilyl-indole Synthesis via Deprotonation [2]

-

Materials:

-

Indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution.

-

After the addition is complete, warm the reaction mixture to -10 °C and stir for 15 minutes.

-

Cool the mixture back down to -50 °C.

-

Add a solution of TBDMS-Cl (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to 0 °C and stir for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Method 2: Amine-Catalyzed Silylation (for base-sensitive substrates)

For substrates containing base-sensitive functional groups, a milder approach utilizing an amine base, such as imidazole, is preferable. In this method, imidazole acts as a catalyst, activating the TBDMS-Cl for nucleophilic attack by the indole nitrogen.

Mechanism of Protection (Amine-Catalyzed Pathway):

The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.

-

Activation: Imidazole reacts with TBDMS-Cl to form the silylimidazolium intermediate.

-

Silylation: The indole nitrogen attacks the activated silicon center of the silylimidazolium species, with another molecule of imidazole acting as a base to accept the proton from the indole N-H.

Caption: Workflow for TBDMS protection of indole via amine catalysis.

Experimental Protocol: N-tert-butyldimethylsilyl-indole Synthesis via Amine Catalysis

-

Materials:

-

Indole

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve indole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Deprotection of the N-TBDMS Group: Regenerating the Indole N-H

The removal of the TBDMS group is typically achieved under mild conditions, with fluoride-based reagents being the most common choice.

Fluoride-Mediated Deprotection

The high affinity of fluoride for silicon is the driving force for this deprotection method. Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose due to its solubility in organic solvents.[3]

Mechanism of Deprotection (Fluoride-Mediated):

The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate silicate intermediate. This intermediate then collapses, breaking the N-Si bond and regenerating the indole N-H.

Caption: Workflow for fluoride-mediated deprotection of N-TBDMS indole.

Experimental Protocol: Deprotection of N-tert-butyldimethylsilyl-indole using TBAF [2]

-

Materials:

-

N-TBDMS indole

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium carbonate solution

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the N-TBDMS indole (1.0 eq) in THF.

-

Add a 1 M solution of TBAF in THF (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 10-30 minutes, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a saturated solution of sodium carbonate and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

-

Comparative Analysis of N-Protecting Groups for Indoles

The choice of a protecting group is a critical strategic decision in a synthetic route. The following table provides a comparative overview of the TBDMS group alongside other commonly used indole N-protecting groups.

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |

| TBDMS | 1. n-BuLi, TBDMS-Cl, THF, -78 to 0 °C2. Imidazole, TBDMS-Cl, DMF, rt | TBAF, THF, rt | Stable to bases, some reducing/oxidizing agents. Labile to acids and fluoride. | Mild deprotection; Steric bulk can direct metallation to C2. | Labile to acidic conditions. |

| Boc | Boc₂O, DMAP, THF, rt | 1. TFA, DCM, rt2. NaOMe, MeOH, rt | Labile to strong acids and some bases. | Easily removed with acid; Electron-withdrawing nature can influence reactivity. | Can be cleaved under some nucleophilic conditions. |

| Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt | 1. Mg, MeOH, reflux2. Cs₂CO₃, THF/MeOH, reflux | Very stable to a wide range of conditions, including strong acids and bases. | High stability; Strong electron-withdrawing group, directs lithiation to C2. | Harsh deprotection conditions required. |

| SEM | SEM-Cl, NaH, DMF, 0 °C | TBAF, THF, reflux or TFA, DCM, rt | Stable to a variety of conditions. | Can be removed with fluoride or acid. | Can be more challenging to introduce than Boc. |

The Role of N-TBDMS in Directing Regioselectivity

A significant advantage of the TBDMS group on the indole nitrogen is its ability to direct regioselective C-H functionalization, particularly lithiation. The steric bulk of the TBDMS group can hinder access to the C7 position, favoring deprotonation at the C2 position by organolithium bases. This directed ortho-metallation opens up a pathway for the introduction of a wide range of electrophiles specifically at the C2 position of the indole ring, a transformation that is often challenging to achieve with an unprotected indole.

Conclusion: A Versatile Tool for the Synthetic Chemist

The tert-butyldimethylsilyl group is a powerful and versatile tool for the protection of the indole nitrogen. Its combination of robust stability under a variety of reaction conditions and its mild and selective deprotection protocols make it an invaluable asset in the synthesis of complex indole-containing molecules. The ability of the N-TBDMS group to direct regioselective functionalization further enhances its utility. By understanding the principles behind its application, as detailed in this guide, researchers and drug development professionals can strategically employ the TBDMS protecting group to streamline their synthetic routes and accelerate the discovery of new chemical entities.

References

-

Amat, M., Hadida, S., Sathyanarayana, S., & Bosch, J. (1997). REGIOSELECTIVE SYNTHESIS OF 3-SUBSTITUTED INDOLES: 3-ETHYLINDOLE. Organic Syntheses, 74, 248. doi:10.15227/orgsyn.074.0248. [Link]

-

Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. [Link]

-

Specialty Chemicals. (n.d.). Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. Retrieved from [Link]

Sources

The Resilient Guardian: A Technical Guide to the Stability of TBDMS-Protected Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactive Landscape of the Indole Nucleus

The indole scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure, characterized by an electron-rich pyrrole ring fused to a benzene ring, imparts significant reactivity, particularly at the C3 position and the nitrogen atom of the pyrrole ring. While this reactivity is often desirable for synthetic diversification, the acidic N-H proton can interfere with a multitude of synthetic transformations, including metalations, cross-coupling reactions, and reactions involving strong bases. Consequently, the judicious selection and application of a protecting group for the indole nitrogen is a critical strategic consideration in the synthesis of complex indole-containing molecules.

Among the diverse arsenal of nitrogen protecting groups, the tert-butyldimethylsilyl (TBDMS) group has emerged as a versatile and robust guardian for the indole nitrogen. Its popularity stems from a favorable balance of stability across a broad spectrum of reaction conditions and the availability of mild and selective methods for its removal. This technical guide provides an in-depth exploration of the stability of N-TBDMS protected indoles under various chemical environments, offering mechanistic insights, practical protocols, and comparative data to empower researchers in the strategic design and execution of their synthetic routes.

Core Principles of N-TBDMS Indole Stability

The stability of the N-Si bond in TBDMS-protected indoles is governed by a combination of steric and electronic factors. The bulky tert-butyl group on the silicon atom provides significant steric hindrance, shielding the silicon atom from nucleophilic attack and the N-Si bond from cleavage. This steric protection is a primary contributor to the enhanced stability of the TBDMS group compared to smaller silyl groups like trimethylsilyl (TMS).

Electronically, the silicon atom is electropositive, and the nitrogen atom of the indole is a relatively soft nucleophile. The N-Si bond, while covalent, possesses a degree of polarity that influences its reactivity. The stability of this bond is highly dependent on the reaction conditions, particularly the presence of acids, bases, and fluoride ions.

Stability Under Acidic Conditions

N-TBDMS protected indoles exhibit moderate stability under acidic conditions. While they are generally stable to mild acidic workups (e.g., aqueous ammonium chloride), they are susceptible to cleavage by stronger acids. The mechanism of acid-catalyzed desilylation involves protonation of the indole nitrogen, which increases the electrophilicity of the silicon atom and facilitates nucleophilic attack by a solvent molecule (e.g., water, alcohol) or the conjugate base of the acid.

Table 1: Qualitative Stability of N-TBDMS Indole in Acidic Media

| Reagent/Condition | Stability | Notes |

| Acetic Acid (AcOH) in THF/H₂O | Labile | Common for deprotection. |

| Trifluoroacetic Acid (TFA) | Labile | Rapid cleavage is expected. |

| Hydrochloric Acid (HCl, dilute aq.) | Moderately Stable to Labile | Stability is concentration and temperature dependent. |

| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Potentially Labile | Can promote cleavage, especially in the presence of nucleophiles. |

It is crucial to note that the rate of acidic cleavage is significantly influenced by the steric environment around the N-Si bond and the specific reaction conditions, including temperature and solvent. For instance, while a TBDMS group on a primary alcohol can be cleaved with mild acid, the N-TBDMS group on an indole may exhibit different kinetics due to the electronic nature of the indole ring.

Stability Under Basic Conditions

A significant advantage of the N-TBDMS protecting group is its high stability under a wide range of basic conditions. This robustness allows for the use of strong bases, such as organolithium reagents and metal hydrides, in subsequent synthetic steps without premature deprotection.

Table 2: Stability of N-TBDMS Indole in Basic Media

| Reagent/Condition | Stability | Notes |

| Sodium Hydroxide (NaOH, aq.) | Stable | Generally stable to aqueous base. |

| Lithium Diisopropylamide (LDA) | Stable | Compatible with strong, non-nucleophilic bases. |

| n-Butyllithium (n-BuLi) | Stable | Allows for metalation at other positions of the indole ring. |

| Sodium Hydride (NaH) | Stable | Commonly used for the introduction of the TBDMS group. |

This stability under strongly basic conditions is a key feature that distinguishes the TBDMS group from other common N-protecting groups for indoles, such as the tert-butoxycarbonyl (Boc) group, which is readily cleaved under basic conditions.

Reactivity and Stability in Key Synthetic Transformations

The true utility of a protecting group is demonstrated by its ability to withstand a variety of synthetic transformations. The N-TBDMS group on indole has proven to be a reliable protecting group in several key reactions.

Lithiation and Electrophilic Quenching

The N-TBDMS group is compatible with the lithiation of the indole nucleus. Deprotonation with strong bases like n-butyllithium or tert-butyllithium typically occurs at the C2 position, providing a nucleophilic indole species that can react with a range of electrophiles. The TBDMS group remains intact during this process and the subsequent electrophilic quench.[1]

Caption: Workflow for C2-lithiation and functionalization of N-TBDMS indole.

Electrophilic Aromatic Substitution

While the electron-withdrawing nature of the silyl group can slightly deactivate the indole ring towards electrophilic aromatic substitution, reactions such as the Vilsmeier-Haack formylation can still be performed on N-TBDMS protected indoles, typically affording the C3-formylated product. The stability of the TBDMS group under these conditions can be substrate and reagent dependent, and careful optimization is often necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The N-TBDMS group is generally stable to the conditions employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the functionalization of halo-substituted N-TBDMS indoles or the use of N-TBDMS-indolyl boronic acids in couplings with aryl halides. The choice of base and solvent is critical to ensure the stability of the protecting group throughout the catalytic cycle.

Deprotection of the N-TBDMS Group

The removal of the N-TBDMS group is most commonly and efficiently achieved using a source of fluoride ions. Other methods involving acidic conditions are also effective.

Fluoride-Mediated Deprotection

The high affinity of fluoride for silicon is the driving force for this mild and highly effective deprotection method. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation. The reaction is typically fast and clean, proceeding at room temperature.[1]

Caption: Mechanism of fluoride-mediated deprotection of N-TBDMS indole.

Acid-Catalyzed Deprotection

As mentioned earlier, acidic conditions can also be employed for the removal of the N-TBDMS group. A common protocol involves the use of acetic acid in a mixture of THF and water. This method is particularly useful when other functional groups in the molecule are sensitive to fluoride ions.

Experimental Protocols

Protocol 1: Synthesis of 1-(tert-butyldimethylsilyl)-1H-indole

Materials:

-

Indole

-

Sodium hydride (60% dispersion in mineral oil)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-(tert-butyldimethylsilyl)-1H-indole as a colorless oil.

Protocol 2: Deprotection of 1-(tert-butyldimethylsilyl)-1H-indole using TBAF

Materials:

-

1-(tert-butyldimethylsilyl)-1H-indole

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 1-(tert-butyldimethylsilyl)-1H-indole (1.0 eq) in anhydrous THF at room temperature, add TBAF solution (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary to afford indole.[1]

Conclusion: A Strategic Asset in Indole Synthesis

The N-TBDMS protecting group offers a compelling combination of robust stability and mild cleavage conditions, making it a strategic asset in the synthesis of complex indole-containing molecules. Its resilience to strongly basic and organometallic reagents allows for selective functionalization of the indole core, while its lability to fluoride ions and acidic conditions provides reliable methods for its removal. By understanding the nuances of its stability profile and employing the appropriate reaction conditions, researchers can effectively harness the power of the N-TBDMS group to navigate the intricate landscape of indole chemistry and advance the frontiers of drug discovery and materials science.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Nelson, D. L.; Cox, M. M. Lehninger Principles of Biochemistry, 7th ed.; W. H. Freeman and Company: New York, 2017.

- Amat, M.; Hadida, S.; Sathyanarayana, S.; Bosch, J. Regioselective Synthesis of 3-Substituted Indoles: 3-Ethylindole. Org. Synth.1997, 74, 248. DOI: 10.15227/orgsyn.074.0248.

Sources

The Strategic Deployment of Silyl Protecting Groups in Modern Indole Functionalization: A Technical Guide

Abstract

The indole scaffold is a cornerstone of numerous natural products and pharmaceutical agents, making the development of precise and efficient methods for its functionalization a paramount objective in synthetic chemistry. However, the intrinsic reactivity of the indole nucleus, particularly the acidic N-H proton and the electron-rich pyrrole ring, presents significant challenges to regioselective modification. This in-depth technical guide explores the pivotal role of silyl protecting groups as versatile tools to temporarily mask the indole nitrogen, thereby enabling a diverse array of regioselective C-H functionalization reactions. We will delve into the mechanistic underpinnings of how these groups modulate reactivity, provide field-proven protocols for their installation and cleavage, and showcase their strategic application in directed metalation, halogenation, and cross-coupling reactions, ultimately empowering researchers in the synthesis of complex indole-containing molecules.

The Indole Nucleus: A Double-Edged Sword of Reactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, possesses a unique electronic architecture. The pyrrolic nitrogen's lone pair of electrons participates in the aromatic system, rendering the C3 position highly nucleophilic and prone to electrophilic attack. Conversely, the N-H proton is weakly acidic (pKa ≈ 17 in DMSO), making it susceptible to deprotonation by strong bases. This inherent reactivity profile often leads to a lack of selectivity in functionalization attempts on the unprotected indole.

To overcome these challenges, the strategic use of protecting groups on the indole nitrogen is essential. An ideal protecting group should:

-

Be readily and selectively introduced in high yield.

-

Remain stable under a variety of reaction conditions.

-

Influence the regioselectivity of subsequent transformations in a predictable manner.

-

Be cleanly and selectively removed under mild conditions without affecting other functional groups.

Silyl ethers have emerged as a preeminent class of protecting groups for the indole nitrogen, offering a tunable range of steric bulk and electronic properties that can be exploited to achieve remarkable control over functionalization.

A Comparative Analysis of Common Silyl Protecting Groups for Indoles

The choice of silyl protecting group is a critical experimental parameter that dictates the stability of the protected indole and can profoundly influence the outcome of subsequent reactions. The most commonly employed silyl groups in indole chemistry are Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS).

| Silyl Group | Common Reagent | Key Characteristics | Cleavage Conditions |

| TMS | TMSCl, HMDS | Small, highly labile. Often used for in-situ protection. TMS-protected indoles can be unstable to chromatography.[1] | Mildly acidic or basic conditions, fluoride sources (e.g., TBAF), or even protic solvents like methanol. |

| TBDMS | TBDMSCl | Offers a good balance of stability and reactivity. Significantly more stable to hydrolysis than TMS due to steric hindrance.[2] | Fluoride sources (TBAF), strong acid.[3][4] |

| TIPS | TIPSCl, TIPSOTf | Very bulky, providing high steric hindrance and exceptional stability. Often used in multi-step syntheses requiring harsh conditions.[1] | Strong fluoride sources (e.g., HF-Pyridine), often requiring elevated temperatures. |

| SEM | SEMCl | Provides good stability and can direct lithiation to the C2 position.[5] | Fluoride sources (TBAF) or acidic conditions.[5] |

Expert Insight: The lability of the N-TMS group can be both an advantage and a disadvantage. While its easy removal is beneficial, its instability can lead to decomposition during workup or purification.[1] For reactions requiring more robust protection, TBDMS and TIPS are generally preferred. The bulky TIPS group, in particular, has proven invaluable in directing functionalization to specific positions by sterically blocking other reactive sites.

Silyl-Directed Regioselective Functionalization of the Indole Core

The primary strategic advantage of N-silylation lies in its ability to direct subsequent functionalization to specific carbon atoms of the indole ring. This control is achieved through a combination of steric and electronic effects.

Directed ortho-Metalation (DoM) for C2 Functionalization

One of the most powerful applications of N-silyl protection is in directed ortho-metalation (DoM). By protecting the indole nitrogen with a silyl group, the C2 position becomes the most acidic proton on the ring, facilitating its selective deprotonation with strong bases like alkyllithiums. The resulting C2-lithiated indole is a potent nucleophile that can react with a wide range of electrophiles.

Experimental Workflow: Silyl-Directed C2-Lithiation and Electrophilic Quench

Caption: Workflow for C2-functionalization of indoles via silyl-directed lithiation.

Mechanism of Directed ortho-Metalation

The regioselectivity of the lithiation is attributed to the coordinating effect of the nitrogen-bound silyl group, which directs the alkyllithium base to the adjacent C2 proton. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the efficiency of this process by de-aggregating the alkyllithium species.[6]

Caption: Silyl-directed lithiation mechanism at the C2 position of the indole ring.

Protocol: Synthesis of 2-Bromo-1-(triisopropylsilyl)-1H-indole

-

N-Silylation: To a solution of indole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add triisopropylsilyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-TIPS-indole, which can often be used without further purification.

-

C2-Bromination: Cool a solution of N-TIPS-indole (1.0 eq) in anhydrous THF to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir the solution for 1 hour at this temperature. To the resulting solution, add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-bromo-1-(triisopropylsilyl)-1H-indole.

C3-Functionalization: Leveraging Silyl Groups in Cross-Coupling and Other Reactions

While the C3 position is intrinsically the most nucleophilic, N-protection with a silyl group can still be advantageous for C3-functionalization. It prevents unwanted side reactions at the nitrogen and can modulate the electronic properties of the indole ring. For instance, in palladium-catalyzed cross-coupling reactions, the N-silyl group ensures a homogeneous reaction mixture and can influence the efficiency of the catalytic cycle.

Furthermore, silyl groups can be instrumental in strategies that invert the normal reactivity of the indole ring, a concept known as "umpolung".[7] For example, C3-silylated indoles can be prepared, and subsequent transformations can leverage the unique reactivity of the carbon-silicon bond.

Directing Functionalization to the Benzene Ring: The C7 Position

Recent advances have demonstrated that bulky N-silyl groups can direct C-H functionalization to the C7 position of the indole ring.[8] This is typically achieved through transition-metal-catalyzed reactions where the silyl group acts as a sterically demanding directing group, forcing the catalyst to interact with the C7-H bond, which is spatially proximate to the nitrogen. This strategy has opened up new avenues for the synthesis of previously difficult-to-access indole derivatives.

Cleavage of Silyl Protecting Groups: Restoring the N-H Indole

The facile removal of the silyl group is a crucial final step in many synthetic sequences. The choice of deprotection conditions depends on the specific silyl group and the overall stability of the molecule.

-

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon.[3][9] The reaction is typically fast and clean. For more robust silyl groups like TIPS, harsher fluoride sources such as HF-Pyridine may be necessary.

-

Acidic Conditions: Many silyl ethers can be cleaved under acidic conditions, although this method is less common for N-silyl indoles due to the potential for acid-catalyzed side reactions on the electron-rich indole ring.

-

Basic Conditions: While less common for N-Si bonds, certain silyl ethers can be cleaved under basic conditions.

Protocol: TBAF-Mediated Deprotection of an N-TIPS Indole

-

Dissolve the N-TIPS protected indole (1.0 eq) in anhydrous THF at room temperature.

-

Add a solution of tetrabutylammonium fluoride (1.1 eq, 1.0 M in THF) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford the deprotected indole.

Applications in the Total Synthesis of Indole Alkaloids

The strategic use of silyl protecting groups has been instrumental in the total synthesis of numerous complex indole alkaloids.[10] By enabling the regioselective introduction of key functional groups, these protecting groups have allowed for the construction of intricate molecular architectures that would be otherwise inaccessible. For example, in the synthesis of alkaloids with functionality at the C2 position, silyl-directed metalation is often a key step in the synthetic route.

Conclusion and Future Outlook

Silyl protecting groups are indispensable tools in the modern synthetic chemist's arsenal for the functionalization of indoles. Their ability to be selectively installed and removed, coupled with their profound influence on the regioselectivity of a wide range of chemical transformations, provides an unparalleled level of control over the modification of the indole nucleus. From directed ortho-metalation for C2 functionalization to sterically-driven C7 functionalization, the versatility of silyl protecting groups continues to empower the synthesis of novel indole derivatives with potential applications in drug discovery and materials science. Future research in this area will likely focus on the development of new silyl groups with even greater selectivity and the discovery of novel catalytic systems that can leverage these protecting groups to achieve unprecedented transformations of the indole core.

References

-

Snieckus, V. Directed ortho metalation. Aromatic tricyclics. Chem. Rev.1990 , 90 (6), 879-933. [Link]

-

Edwards, M. P.; Doherty, A. M.; Ley, S. V.; Organ, H. M. Preparation of 2-substituted pyrroles and indoles by regioselective alkylation and deprotection of 1-(2-trimethylsilylethoxymethyl)pyrrole and 1-(2-trimethylsilylethoxymethyl) indole. Tetrahedron1986 , 42 (13), 3723-3729. [Link]

-

Ishikawa, H. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Org. Biomol. Chem.2024 . [Link]

-

Tolnai, G. L.; Ganss, S.; Brand, J. P.; Waser, J. C2-selective direct alkynylation of indoles. Org. Lett.2013 , 15 (1), 112-115. [Link]

-

Potavathri, S.; Pereira, K. C.; Gorelsky, S.; Pike, A.; LeBris, A. P.; DeBoef, B. Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups: dual C-H functionalization via a concerted metalation-deprotonation mechanism. J. Am. Chem. Soc.2010 , 132 (41), 14677-14687. [Link]

-

Muchowski, J. M.; Venuti, M. C. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. J. Org. Chem.1980 , 45 (26), 5315-5316. [Link]

-

Shibata, T.; Shizuno, T. C-H Functionalization of Indoles at the C7 Position. J. Synth. Org. Chem. Jpn.2018 , 76 (11), 1222-1230. [Link]

-

Deka, M. J.; Deb, M. L.; Baruah, P. Recent Advances on the C2-Functionalization of Indole via Umpolung. Top. Curr. Chem.2020 , 378 (2), 24. [Link]

-

Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190-6191. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]

Methodological & Application

The Strategic Deployment of Silyl-Protected Indoles in Modern Organic Synthesis: A Guide for Researchers

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its inherent reactivity, particularly at the N-H position and the electron-rich C3, presents both opportunities and challenges in complex molecule synthesis. Direct functionalization of the indole core often requires modulation of this reactivity to achieve desired regioselectivity and prevent unwanted side reactions. This guide provides an in-depth exploration of the use of silyl protecting groups for the indole nitrogen, a strategy that has become indispensable for synthetic chemists. We will delve into the rationale behind their use, provide detailed protocols for their installation and removal, and showcase their application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.

The Rationale for Silyl Protection of Indoles

The acidic proton on the indole nitrogen can interfere with a variety of common synthetic transformations, including metal-catalyzed cross-coupling reactions, lithiation, and reactions involving strong bases. N-protection mitigates these issues, and silyl groups, in particular, offer a unique set of advantages:

-

Tunable Steric Hindrance: Silyl groups such as tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS) provide varying degrees of steric bulk, which can direct regioselectivity in subsequent reactions.

-

Enhanced Solubility: The introduction of a lipophilic silyl group often improves the solubility of indole substrates in organic solvents.

-

Orthogonal Deprotection: Silyl groups can be cleaved under conditions that are often orthogonal to many other common protecting groups, offering flexibility in complex synthetic sequences.

-

Activation for C-H Functionalization: In some instances, N-silylation can activate the indole ring for specific C-H functionalization reactions.

A Comparative Overview of Common Silyl Protecting Groups for Indoles

The choice of silyl protecting group is a critical strategic decision, dictated by the stability required during subsequent synthetic steps and the desired deprotection conditions.

| Protecting Group | Abbreviation | Key Features | Relative Stability (Acidic) | Relative Stability (Basic) |

| tert-Butyldimethylsilyl | TBS/TBDMS | Moderately bulky, readily cleaved by fluoride sources. | Moderate | Moderate |

| tert-Butyldiphenylsilyl | TBDPS | More sterically hindered and more stable to acidic conditions than TBS.[3] | High[4] | High |

| Triisopropylsilyl | TIPS | Very bulky, offering high stability to both acidic and basic conditions.[4] | Very High[4] | Very High |

Table 1: Comparison of common silyl protecting groups for indoles. Stability data is generalized from studies on silyl ethers and can be extrapolated to N-silyl indoles.[4]

Experimental Protocols: Protection and Deprotection of Indoles

The following protocols provide detailed, step-by-step methodologies for the N-silylation and subsequent deprotection of indoles.

Protocol 1: N-Triisopropylsilyl (TIPS) Protection of Indole

The TIPS group is favored when high stability is required throughout a multi-step synthesis.

Protection:

-

To a solution of indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.0 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the N-TIPS-indole.

Deprotection (Fluoride-Mediated):

-

Dissolve the N-TIPS-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv).[5]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the deprotected indole. A simple work-up procedure involving the addition of a sulfonic acid resin and calcium carbonate can also be employed to remove TBAF salts.[6]

Protocol 2: N-tert-Butyldiphenylsilyl (TBDPS) Protection of Indole

The TBDPS group offers a balance of stability and ease of handling.

Protection:

-

To a solution of indole (1.0 equiv) in anhydrous DMF (0.5 M), add imidazole (2.5 equiv).

-

Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv) at room temperature.[3]

-

Stir the mixture for 12-24 hours, monitoring by TLC.

-

Work-up the reaction as described in Protocol 1 for TIPS protection.

-

Purify by flash column chromatography to obtain N-TBDPS-indole.

Deprotection (Acidic Conditions):

-

Dissolve the N-TBDPS-indole (1.0 equiv) in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).

-

Stir the reaction at room temperature, monitoring by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

Protocol 3: N-tert-Butyldimethylsilyl (TBS) Protection of Indole

The TBS group is a versatile choice for moderate stability requirements.

Protection:

-

To a solution of indole (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF (0.5 M) at 0 °C, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up and purify as described in Protocol 1.

Deprotection (Fluoride-Mediated):

-

Dissolve the N-TBS-indole (1.0 equiv) in anhydrous THF (0.2 M).

-

Add a 1.0 M solution of TBAF in THF (1.2 equiv).[7]

-

Stir the reaction at room temperature for 30-60 minutes.

-

Work-up and purify as described for TIPS deprotection in Protocol 1.

Visualization of the Synthetic Strategy

The use of silyl-protected indoles follows a logical workflow that enables the selective functionalization of the indole core.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 4: Suzuki-Miyaura Coupling of N-TIPS-3-bromoindole

-

To a reaction vial, add N-TIPS-3-bromoindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.05 equiv).

-

Evacuate and backfill the vial with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.2 M).

-

Heat the reaction mixture to 80-100 °C for 12-24 hours, or until TLC analysis indicates completion.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. N-Silyl protection of the indole prevents interference from the N-H proton.

Protocol 5: Heck Coupling of N-TBDPS-2-iodoindole

-

In a Schlenk tube, combine N-TBDPS-2-iodoindole (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), palladium(II) acetate (Pd(OAc)2, 0.05 equiv), and triphenylphosphine (PPh3, 0.1 equiv).

-

Add a base such as triethylamine (Et3N, 2.0 equiv) and a solvent like anhydrous acetonitrile (0.3 M).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction to 80-100 °C under an argon atmosphere for 12-24 hours.

-

After cooling, dilute the mixture with dichloromethane and wash with saturated aqueous ammonium chloride.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynylindoles through the reaction of a haloindole with a terminal alkyne.

Protocol 6: Sonogashira Coupling of N-TIPS-5-bromoindole

-

To a Schlenk flask, add N-TIPS-5-bromoindole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

-

Evacuate and backfill with argon.

-

Add anhydrous THF (0.4 M) and a base such as diisopropylamine (DIPA, 3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise.

-

Stir the reaction at room temperature for 6-12 hours.

-

Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by flash column chromatography. [8]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. Silyl-protected haloindoles can serve as the aryl halide component.

Protocol 7: Buchwald-Hartwig Amination of N-TIPS-4-bromoindole

-

In a glovebox, charge a vial with N-TIPS-4-bromoindole (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv), and a suitable phosphine ligand such as XPhos (0.05 equiv).

-

Add anhydrous toluene (0.2 M).

-

Seal the vial and heat to 100-110 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by flash column chromatography.

Case Study: Total Synthesis of Dragmacidin D

The utility of silyl-protected indoles is elegantly demonstrated in the total synthesis of the marine alkaloid Dragmacidin D. [9]In several synthetic approaches, N-protection of indole intermediates was crucial for the successful execution of key palladium-catalyzed Suzuki cross-coupling reactions to construct the complex bis-indole core. [10][11]The protecting groups, often silyl or other robust groups, prevented N-arylation and other side reactions, allowing for the desired C-C bond formations to proceed in good yields. The protecting groups were then removed in the later stages of the synthesis to unveil the natural product.

Conclusion

The strategic use of silyl protecting groups for the indole nitrogen is a powerful and versatile tool in modern organic synthesis. The tunable stability and steric properties of TBS, TBDPS, and TIPS groups, combined with their compatibility with a wide range of reaction conditions and orthogonal deprotection methods, make them invaluable for the construction of complex indole-containing molecules. The detailed protocols and comparative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of silyl-protected indoles in their synthetic endeavors.

References

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(45), 13478-13479. [Link]

-

Mandal, D., Yamaguchi, A. D., Yamaguchi, J., & Itami, K. (2011). Synthesis of dragmacidin D via direct C–H couplings. Journal of the American Chemical Society, 133(49), 19660-19663. [Link]

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. CaltechAUTHORS. [Link]

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]

-

Martín, R., & Buchwald, S. L. (2008). A general method for the Suzuki-Miyaura cross-coupling of challenging aryl and vinyl chlorides. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

-